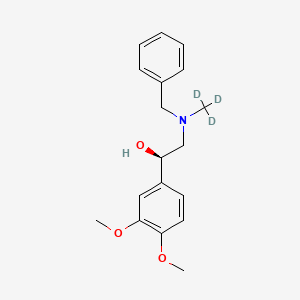

N-Benzyl (-)-Normacromerine-d3

Description

N-Benzyl (-)-Normacromerine-d3 (CAS: 1329840-63-2) is a deuterated analog of the parent compound, featuring three deuterium atoms incorporated into its structure. Its molecular formula is C₁₈H₂₀D₃NO₃, with a molecular weight of 304.4 g/mol . This stable isotope-labeled compound is primarily utilized as an internal standard in analytical research, particularly in mass spectrometry, to enhance quantification accuracy by minimizing metabolic interference and improving detection reproducibility.

Propriétés

IUPAC Name |

(1R)-2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZJYLXZURECSA-AVSFSGARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl (-)-Normacromerine-d3 typically involves the following steps:

Formation of N-Benzyl Normacromerine: This can be achieved through the reductive amination of benzaldehyde with normacromerine in the presence of a reducing agent such as sodium cyanoborohydride.

Deuteration: The hydrogen atoms in the N-Benzyl Normacromerine are replaced with deuterium atoms. This can be done using deuterated reagents or solvents, such as deuterated water (D2O) or deuterated reducing agents.

Industrial Production Methods

Industrial production of N-Benzyl (-)-Normacromerine-d3 would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Benzyl (-)-Normacromerine-d3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

Substitution: N-Benzyl (-)-Normacromerine-d3 can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

N-Benzyl (-)-Normacromerine-d3 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-Benzyl (-)-Normacromerine-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to enhanced therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Features and Target Specificity

Key Structural Insights :

- The N-benzyl group enhances interactions with hydrophobic pockets in target proteins (e.g., AChE’s aromatic residues ).

- Deuterium incorporation in Normacromerine-d3 improves stability for analytical use, a strategy contrasting with therapeutic N-benzyl compounds where structural modifications aim to optimize binding or metabolic resistance .

Metabolic Stability and Pharmacokinetics

- N-Benzyl benzimidazoles : Metabolic hotspots on the benzyl ring and benzimidazole core were identified, guiding optimization for improved pharmacokinetics. Cyclopentane derivatives showed unpredictable stability, underscoring the complexity of structure-metabolism relationships .

Activité Biologique

N-Benzyl (-)-Normacromerine-d3 is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Name: N-Benzyl (-)-Normacromerine-d3

- Molecular Formula: C18H20D3NO3

- Molecular Weight: 304.4 g/mol

- CAS Number: 1329840-63-2

- Solubility: Soluble in dichloromethane, ethyl acetate, and methanol.

N-Benzyl (-)-Normacromerine-d3 is structurally related to other benzyl derivatives that have shown various biological activities. Its mechanism of action is primarily linked to its interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases and mood disorders. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Inhibition Studies

Recent research has focused on the inhibitory effects of N-Benzyl (-)-Normacromerine-d3 on various enzymes relevant to neurological health:

- Monoamine Oxidase (MAO):

- Cholinesterases:

Antifungal Activity

In addition to its neuropharmacological potential, N-Benzyl (-)-Normacromerine-d3 and its analogs have been evaluated for antifungal activity. Studies indicate that certain derivatives exhibit effective antifungal properties against both fluconazole-susceptible and resistant strains .

Case Studies and Research Findings

-

Neuroprotective Effects:

- A study assessing the neuroprotective effects of N-Benzyl (-)-Normacromerine-d3 found that it significantly reduced cell death in neuronal cultures exposed to oxidative stress, suggesting a potential role in treating neurodegenerative conditions.

- Molecular Docking Studies:

Inhibition Rates of Cholinesterases

| Compound | AChE Inhibition Rate (%) | BChE Inhibition Rate (%) |

|---|---|---|

| 2b | N.A. | 49.0 |

| 2f | N.A. | 3.4 |

| 2j | N.A. | 34.5 |

| 2l | N.A. | 49.1 |

| 2t | N.A. | 55.0 |

Note: AChE inhibition rates were not applicable (N.A.) for the tested compounds, while BChE inhibition rates varied significantly among derivatives .

Antifungal Activity Against Fungal Strains

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Fluconazole-Susceptible Strain | X mm |

| Fluconazole-Resistant Strain | Y mm |

Exact values for inhibition zones need to be filled based on experimental results from specific studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the N-benzyl group in deuterated compounds like N-Benzyl (-)-Normacromerine-d3?

- The N-benzyl group is typically introduced via alkylation of primary or secondary amines using benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. For deuterated analogs, deuterated benzyl reagents (e.g., benzyl-d7 bromide) are employed. Catalytic hydrogenation with Pd/C or PtO₂ can reduce intermediates, but care must be taken to preserve deuterium labels. Stability during purification (e.g., column chromatography) should be verified via mass spectrometry .

Q. How do structural features of the N-benzyl group influence the physicochemical properties of this compound?

- The N-benzyl group increases hydrophobicity and steric bulk, which lowers critical micelle concentration (CMC) in surfactant-like analogs. For example, C10 N-benzyl surfactants exhibit γCMC ~30 mN/m, while longer chains (C12/C14) show increased γCMC (~40 mN/m) due to polar head size and tail length effects. These properties impact solubility and aggregation behavior in biological assays .

Q. What analytical techniques are critical for verifying the purity and deuterium incorporation of N-Benzyl (-)-Normacromerine-d3?

- High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. Deuterium incorporation is confirmed via isotopic peak patterns in HRMS and absence of proton signals in ¹H NMR. Reverse-phase HPLC with UV/vis detection ensures purity, while TLC (e.g., silica gel) monitors reaction progress. System suitability tests (e.g., column efficiency) are recommended .

Q. Why is the N-benzyl group commonly used as a protective group in synthetic workflows?

- The N-benzyl group is stable under acidic/basic conditions and resistant to organometallic reagents. It is selectively removable via hydrogenolysis (e.g., Pd(OH)₂/H₂) or Birch reduction. However, competing reductions (e.g., furan hydrogenation in benzyl-protected aldehydes) may occur, necessitating optimized conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on N-benzyl derivatives’ biological activity?

- Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or structural nuances. For instance, N-benzyl substituents in BChE inhibitors enhance binding affinity (sub-nM IC₅₀) via hydrophobic interactions with the peripheral anionic site. However, conflicting results in sodium channel modulation (e.g., γCMC vs. steric effects) require comparative studies using isothermal titration calorimetry (ITC) or molecular docking .

Q. What methodological challenges arise in the selective removal of the N-benzyl group without affecting deuterium labels or other functional groups?

- Hydrogenolysis with Pd catalysts risks deuterium loss via H/D exchange. Alternative methods include:

- Acidolysis : Trifluoroacetic acid (TFA) cleaves benzyl groups but may degrade acid-sensitive moieties.

- Oxidative cleavage : Ozone or RuO₄ selectively oxidizes benzyl ethers but requires inert conditions.

- Photocatalysis : UV light with TiO₂ or Ir-complexes enables mild deprotection. Pre-screening via DFT calculations can predict pathway feasibility .

Q. How does enantiomeric purity of (-)-Normacromerine impact its pharmacological profile when combined with an N-benzyl-d3 group?

- Enantiopurity is critical for target specificity. For example, (-)-Normacromerine’s stereochemistry enhances BChE inhibition 100-fold over the (+) enantiomer. Deuteration (d3) alters pharmacokinetics (e.g., metabolic stability via deuterium isotope effect) but retains enantioselective binding. Chiral HPLC (e.g., amylose columns) and circular dichroism (CD) verify configuration .

Q. What strategies optimize the N-benzyl pharmacophore for dual-target activity (e.g., BChE inhibition and sodium channel modulation)?

- Structure-activity relationship (SAR) studies guided by X-ray crystallography identify key interactions:

- BChE : Meta-fluoro substitution on the benzyl ring enhances π-π stacking with Trp82.

- Na⁺ channels : A 3-methoxypropionamide sidechain promotes slow inactivation kinetics.

- Hybrid analogs are synthesized via Ugi multicomponent reactions, balancing lipophilicity (ClogP 2–4) and topological polar surface area (TPSA 60–80 Ų) .

Q. How do storage conditions affect the stability of deuterated N-benzyl compounds?

- Deuterated compounds are sensitive to light, heat, and humidity. Recommended storage:

- Temperature : -20°C in amber vials under argon.

- Solvent : Lyophilized powders > solutions in deuterated DMSO or ethanol-d6.

- Stability monitoring : Quarterly LC-MS checks for deuterium retention and degradation products (e.g., benzaldehyde via oxidation) .

Methodological Guidelines

- Experimental Design : Use fractional factorial designs to optimize reaction conditions (e.g., solvent, catalyst loading) while conserving deuterated reagents.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to disentangle steric vs. electronic effects in biological assays.

- Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.